

Trotabresib bromodomain and extraterminal domain inhibitor

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Compound Focus: Trotabresib

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Clinical Trial Efficacy and Safety Data

The following table summarizes key efficacy and safety outcomes from pivotal clinical trials investigating **trotabresib**.

Trial (Identifier) / Population	Efficacy Findings	Safety Findings (Most Common Grade 3/4 TRAEs)
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| **CC-90010-ST-001 (NCT03220347)** [1] • Heavily pretreated advanced solid tumors & R/R DLBCL | • **Solid Tumors (Part C, N=41):** CBR 31.7%; ORR 0.0% • **R/R DLBCL (Part B, n=23):** ORR 13.0% • **Durable SD:** Some patients with various tumors on treatment for ≥ 2 years | • **Thrombocytopenia** (78% in DLBCL; 17% in solid tumors) • **Neutropenia** (26% in DLBCL) • **Anemia** (26% in DLBCL) || **CC-90010-GBM-001 (NCT04047303)** [2] • Recurrent high-grade glioma ("window-of-opportunity") | • **6-month PFS:** 12% • **Durable SD:** 2 patients remained on treatment for 25 and 30 cycles | • **Thrombocytopenia** (5/16 patients during maintenance) || **CC-90010-GBM-002 (NCT04324840)** [3] • Newly diagnosed glioblastoma (ndGBM), combination with TMZ \pm RT | • **6-month PFS:** 57.8% (adjuvant), 69.2% (concomitant) • **Encouraging treatment duration:** Median 33-34 weeks | • **Well tolerated** in combination; most TRAEs were mild or moderate |

Experimental Protocols from Key Studies

The methodologies from core clinical trials provide a framework for investigating **trotabresib**.

Phase I Monotherapy and Dose-Finding (CC-90010-ST-001) [1]

- **Study Design:** Open-label, multicenter, phase I study comprising dose escalation (Part A) and expansion (Parts B & C) cohorts.
- **Patient Population:** Heavily pretreated patients with advanced solid tumors or relapsed/refractory diffuse large B-cell lymphoma (R/R DLBCL).
- **Dosing Schedule:** The primary dosing regimen established was 45 mg **trotabresib** orally once daily for 4 consecutive days, followed by a 24-day break (4 days on/24 days off) in a 28-day cycle. An alternative schedule of 30 mg for 3 days on/11 days off was also identified.
- **Primary Endpoints:** Safety, tolerability, maximum tolerated dose (MTD), and determination of the Recommended Phase 2 Dose (RP2D).
- **Secondary/Exploratory Endpoints:** Preliminary efficacy (Objective Response Rate (ORR), Clinical Benefit Rate (CBR)), pharmacokinetics (PK), and pharmacodynamics (PD).

"Window-of-Opportunity" CNS Penetration Study (CC-90010-GBM-001) [2]

- **Study Design:** A phase I study in patients with recurrent high-grade gliomas scheduled for salvage resection.
- **Pre-operative Protocol:** Patients received **trotabresib 30 mg/day on Days 1-4** before surgery. Salvage resection was planned for **6-24 hours after the last (Day 4) dose**.
- **Tissue and Plasma Collection:** During surgery, resected brain tumor tissue was collected. A time-matched plasma sample was also taken to calculate the tissue-to-plasma ratio and the unbound partition coefficient (K_{PUU}), a key metric for CNS penetration.
- **Post-operative Protocol:** After recovery from surgery (≥ 4 weeks after the first dose), patients could initiate maintenance therapy with **trotabresib 45 mg/day on a 4 days on/24 days off schedule**.
- **Primary Endpoints:** Measurement of **trotabresib** concentration in resected brain tumor tissue and plasma PK.

Combination Therapy with Standard of Care (CC-90010-GBM-002) [3]

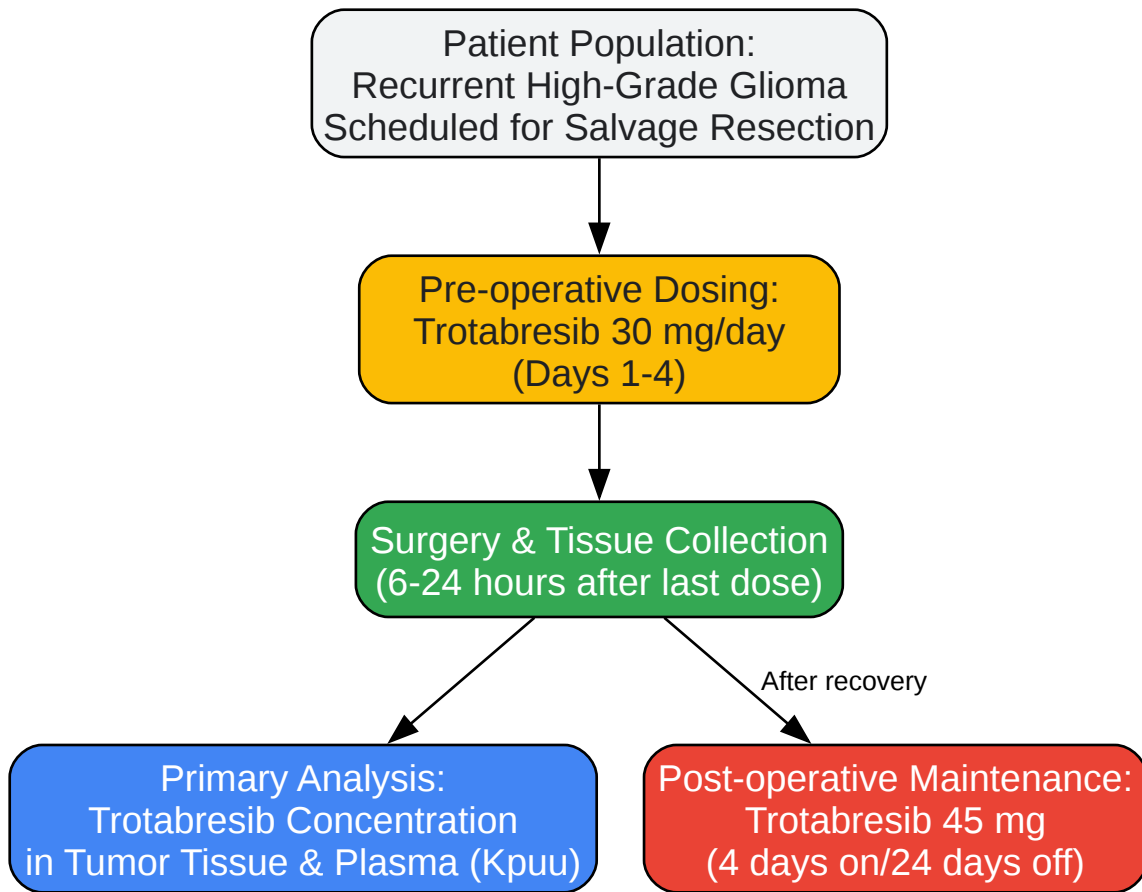
- **Study Design:** Phase Ib/II study in patients with newly diagnosed glioblastoma (ndGBM) after resection.
- **Concomitant Setting: Trotabresib** (15 or 30 mg, 4 days on/24 days off) was administered alongside standard radiotherapy (RT) and temozolomide (TMZ).
- **Adjuvant Setting: Trotabresib** (15, 30, or 45 mg, 4 days on/24 days off) was administered in combination with adjuvant TMZ for up to 6 cycles.
- **Primary Endpoints:** Safety, tolerability, and determination of the RP2D for the combination.
- **Key Findings:** The RP2D for **trotabresib** in combination was established as **30 mg (4 days on/24 days off)**. The combination was well-tolerated and did not alter the PK profile of **trotabresib**.

Signaling Pathways and Logical Workflow

Trotabresib's mechanism and its investigation in glioblastoma can be visualized through its core signaling pathway and a key clinical trial workflow. The diagram below illustrates its primary mechanism of action and downstream effects.

*Diagram 1: **Trotabresib** inhibits BET proteins like BRD4 from binding to acetylated histones, disrupting the recruitment of transcriptional machinery and suppressing oncogene expression [4] [5].*

The "window-of-opportunity" trial design provided critical clinical proof of **trotabresib**'s brain penetration, as outlined in the workflow below.



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Diagram 2: The "window-of-opportunity" study design directly demonstrated **trotabresib** penetration in human brain tumor tissue [2].

Future Directions and Rationale for Combinations

The data support further development of **trotabresib**, particularly in combination regimens.

- **Overcoming Therapeutic Resistance:** Preclinical data shows **trotabresib** downregulates **MGMT** expression [3]. This provides a strong rationale for combining it with TMZ in glioblastoma, as low MGMT activity is a known predictor of TMZ response.
- **Immunomodulatory Potential:** Evidence suggests BET inhibitors can rescue T-cell exhaustion and may synergize with PD-1 inhibitors, offering a potential strategy to overcome glioblastoma's resistance to immunotherapy [5].
- **Dual Pathway Inhibition:** Research in other cancers (e.g., medulloblastoma) shows that simultaneous inhibition of BRD4 and the PI3K pathway can overcome resistance mechanisms [6].

While not yet reported for **trotabresib**, this represents a compelling future research direction.

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